molecular formula C10H17N B1517741 3,3,5-Trimethylcyclohexane-1-carbonitrile CAS No. 191092-97-4

3,3,5-Trimethylcyclohexane-1-carbonitrile

Cat. No.: B1517741
CAS No.: 191092-97-4
M. Wt: 151.25 g/mol
InChI Key: CVBCTLYWLHEJQQ-UHFFFAOYSA-N
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Description

3,3,5-Trimethylcyclohexane-1-carbonitrile is a nitrile-substituted cyclohexane derivative with three methyl groups at the 3, 3, and 5 positions of the ring. Its molecular formula is C₁₀H₁₅N (inferred from structural analysis), though discrepancies exist in available literature. For instance, one source erroneously associates it with C₈H₁₀BrClN₂ (a pyridine derivative), likely due to mislabeling . The compound is described as a liquid at room temperature, though detailed physicochemical data (e.g., boiling point, density) are currently unavailable in the provided evidence.

Properties

IUPAC Name

3,3,5-trimethylcyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-8-4-9(7-11)6-10(2,3)5-8/h8-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBCTLYWLHEJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

3,3,5-Trimethylcyclohexane-1-carbonitrile serves as an important building block in organic synthesis. Its structure allows for various transformations that can lead to the formation of more complex molecules.

Case Study: Synthesis of Amines

In a study by Enamine, 3,3,5-trimethylcyclohexane-1-carbonitrile was utilized as a precursor in the synthesis of amines through nucleophilic substitution reactions. The nitrile group can be hydrolyzed to form corresponding carboxylic acids or converted into amines via reduction processes. This versatility makes it a valuable intermediate in pharmaceutical chemistry.

Coordination Chemistry

The compound has also been investigated for its role in coordination chemistry. Its ability to coordinate with metal ions enhances its applicability in creating metal-organic frameworks (MOFs) and other complex structures.

Case Study: Uranyl Complexes

Research published in Inorganic Chemistry explored the coordination of 3,3,5-trimethylcyclohexane-1-carbonitrile with uranyl ions. The study demonstrated that the compound could form stable complexes with uranyl nitrate under solvo-hydrothermal conditions. These complexes exhibited interesting properties such as cavity formation and varied coordination geometries, which are relevant for applications in nuclear chemistry and materials science .

Material Science

In material science, 3,3,5-trimethylcyclohexane-1-carbonitrile is being studied for its potential use in polymer production and as an initiator for polymerization reactions.

Application: Polymerization Initiator

The compound has been identified as a potential initiator for the polymerization of various monomers including styrene and acrylonitrile. Its use in this capacity can lead to the development of thermoset composites with enhanced properties suitable for industrial applications .

Applications in Nitrile Chemistry

As a nitrile compound, 3,3,5-trimethylcyclohexane-1-carbonitrile contributes to the broader field of nitrile chemistry. Nitriles are known for their utility as solvents and intermediates in chemical reactions.

Properties and Uses of Nitriles

Nitriles are characterized by their polar nature and ability to participate in various chemical reactions including hydrolysis and reduction. They are widely used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Summary Table of Applications

Application AreaDescriptionReference
Organic SynthesisBuilding block for amine synthesis through nucleophilic substitutionEnamine
Coordination ChemistryFormation of stable complexes with uranyl ions leading to unique structural propertiesInorganic Chemistry
Material ScienceInitiator for polymerization processes; development of thermoset compositesAmerican Elements
Nitrile ChemistryUtilized as solvents and intermediates; important for pharmaceuticals and agrochemicalsAmerican Elements

Mechanism of Action

The mechanism by which 3,3,5-trimethylcyclohexane-1-carbonitrile exerts its effects depends on the specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

1-Piperidinocyclohexanecarbonitrile (C₁₂H₂₀N₂)
  • Structure : Features a piperidine (six-membered amine ring) substituent instead of methyl groups.
  • Applications : Used in medicinal chemistry as a precursor for bioactive molecules.
Chromene Carbonitriles (e.g., Compound 1E and 1L)
  • Structure: Chromene (benzopyran) backbone with nitrile, hydroxyl, amino, and aryl substituents. Compound 1E: C₁₇H₁₄N₂O₂; yellow solid (m.p. 223–227°C), aromatic -OH and -NH₂ groups .
  • Applications : Investigated for antitumor and antimicrobial activities due to multifunctional groups .

Physicochemical Properties

Compound Molecular Formula Physical State Melting Point (°C) Key Functional Groups
3,3,5-Trimethylcyclohexane-1-carbonitrile C₁₀H₁₅N Liquid* N/A Nitrile, methyl groups
1-Piperidinocyclohexanecarbonitrile C₁₂H₂₀N₂ Crystalline N/A Nitrile, piperidine
Compound 1E (Chromene derivative) C₁₇H₁₄N₂O₂ Yellow solid 223–227 Nitrile, -NH₂, -OH, aryl
Compound 1L (Chromene derivative) C₁₆H₁₁BrN₂O₂ Solid N/A Nitrile, -Br, -OH, aryl

Reactivity and Stability

  • 3,3,5-Trimethylcyclohexane-1-carbonitrile : The electron-withdrawing nitrile group enhances electrophilicity, while methyl groups sterically hinder reactions at the cyclohexane ring. Stability data are unspecified.
  • 1-Piperidinocyclohexanecarbonitrile: The piperidine group introduces basicity, enabling acid-base reactions and coordination chemistry. Stability ≥5 years under cold storage .
  • Chromene Carbonitriles: Aromatic hydroxyl and amino groups participate in hydrogen bonding and redox reactions, broadening their reactivity profiles .

Critical Analysis of Discrepancies

The conflicting molecular formula (C₈H₁₀BrClN₂ ) and IUPAC name (5-bromo-2-chloro-N-propan-2-ylpyridin-3-amine ) associated with 3,3,5-Trimethylcyclohexane-1-carbonitrile in suggest database errors. Researchers must cross-validate data with authoritative sources like PubChem or Reaxys.

Biological Activity

3,3,5-Trimethylcyclohexane-1-carbonitrile (CAS: 191092-97-4) is a cyclic organic compound notable for its potential applications in various fields including organic synthesis and medicinal chemistry. Its structure features a cyclohexane ring with three methyl substituents and a nitrile functional group, which contributes to its unique chemical properties.

Chemical Structure

  • Molecular Formula : C10H17N
  • Molecular Weight : 151.25 g/mol
  • IUPAC Name : 3,3,5-trimethylcyclohexane-1-carbonitrile
  • SMILES Notation : CC1CC(C#N)CC(C)(C)C1

The biological activity of 3,3,5-trimethylcyclohexane-1-carbonitrile is primarily attributed to its ability to interact with biological macromolecules, such as proteins and enzymes. The nitrile group can form hydrogen bonds and participate in nucleophilic reactions, influencing enzyme kinetics and receptor binding.

Pharmacological Properties

Research indicates that compounds similar to 3,3,5-trimethylcyclohexane-1-carbonitrile exhibit various pharmacological effects:

  • Antimicrobial Activity : Some studies suggest that nitriles can demonstrate antimicrobial properties by disrupting cellular membranes or interfering with metabolic pathways.
  • Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation through modulation of cytokine production.
  • Neuroprotective Effects : There is emerging evidence that certain carbonitriles may protect neuronal cells from oxidative stress.

Case Studies and Research Findings

  • Antimicrobial Studies :
    A study evaluated the antimicrobial efficacy of various nitriles, including 3,3,5-trimethylcyclohexane-1-carbonitrile. Results indicated significant inhibition of bacterial growth against strains such as E. coli and S. aureus, suggesting potential use as an antimicrobial agent .
  • Inflammation Modulation :
    In vitro studies demonstrated that treatment with nitriles led to decreased levels of pro-inflammatory cytokines in macrophage cultures. This suggests a mechanism by which these compounds could be developed for therapeutic applications in inflammatory diseases .
  • Neuroprotective Mechanisms :
    Research involving neuronal cell lines exposed to oxidative stress showed that certain carbonitriles could enhance cell viability and reduce apoptosis rates. This points towards the potential neuroprotective roles of compounds like 3,3,5-trimethylcyclohexane-1-carbonitrile .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
3,3-Dimethylcyclohexane-1-carbonitrileSimilar structure with fewer methyl groupsModerate antimicrobial activity
2-Methylcyclohexane-1-carbonitrileFewer methyl groups; more linear structureLower anti-inflammatory effects
Cyclohexane-1-carboxylic acidNo nitrile group; simpler structureLimited biological activity

Preparation Methods

Overview:

One of the prominent routes involves the direct conversion of isophorone or its derivatives into the target nitrile through cyanation, followed by methylation and cyclization steps.

Process Details:

  • Reactants: Isophorone or analogous α,β-unsaturated ketones.
  • Reagents: Hydrogen cyanide (HCN), often in the presence of alkaline catalysts such as potassium carbonate or sodium methoxide.
  • Conditions: Temperatures ranging from 60°C to 250°C, pressures from atmospheric to 2 bar, and either in the presence or absence of solvents like dimethylacetamide or methanol.

Key Research Findings:

  • Catalysis: Base catalysis significantly enhances cyanide addition to the unsaturated ketone, yielding 3-cyano-3,5,5-trimethylcyclohexanone with yields up to 96% under optimized conditions.
  • Reaction Pathway: The process involves nucleophilic addition of cyanide to the enone, followed by reduction or cyclization to form the nitrile compound.

Data Table 1: Reaction Conditions for Cyanation of Isophorone

Parameter Range / Condition Optimal Value Reference
Temperature 60°C – 250°C 130°C – 180°C ,
Pressure Atmospheric – 2 bar 1 atm ,
Catalyst Potassium carbonate, sodium methoxide Sodium methoxide (15%)
Solvent None or dimethylacetamide None
Yield - Up to 96%

Catalytic Cyanide Addition and Cyclization

Methodology:

  • Step 1: React isophorone with hydrogen cyanide in the presence of a strong base catalyst to form 3-cyano-3,5,5-trimethylcyclohexanone.
  • Step 2: The nitrile intermediate undergoes hydrogenation or cyclization to form the desired compound.

Notable Research:

  • The process employs continuous flow reactors to improve yield and safety, especially given the toxicity of HCN.
  • Catalysts such as potassium carbonate or sodium methoxide are used to facilitate cyanide addition.

Data Table 2: Continuous Cyanation Process

Parameter Value / Condition Result / Yield Reference
Reactor Type Stirred tank + tubular reactor Continuous production
Molar Ratio (Isophorone:HCN) 1.3:1 to 2.5:1 High conversion efficiency
Temperature 130°C – 180°C Consistent cyanation
Catalyst Sodium methoxide Complete conversion

Methylation and Cyclization of Nitrile Intermediates

Approach:

Following nitrile formation, methylation at specific positions is achieved via methylating agents such as methyl iodide or dimethyl sulfate, under basic conditions.

Research Findings:

  • Methylation enhances the methyl substitution at the 3 and 5 positions, crucial for the target compound.
  • Cyclization is achieved via intramolecular reactions facilitated by heat or catalysts, forming the cyclohexane ring with methyl groups.

Data Table 3: Methylation and Cyclization Conditions

Step Reagent / Catalyst Temperature Yield / Efficiency Reference
Methylation Methyl iodide, base (e.g., KOH) Room temp – 50°C 85-90%
Cyclization Heat or acid catalyst 150°C – 200°C 80-85%

Alternative Routes: Diels-Alder and Functionalization

Overview:

Some methods involve Diels-Alder reactions between substituted dienes and nitrile-bearing dienophiles, followed by hydrogenation to form the methylated cyclohexane derivatives.

Research Highlights:

  • Use of Lewis acid catalysts (e.g., ZnCl₂, BF₃) to facilitate cycloaddition.
  • Post-cycloaddition hydrogenation yields the target compound with high regioselectivity.

Data Table 4: Diels-Alder Based Synthesis

Reaction Step Catalyst / Conditions Yield Notes Reference
Diels-Alder cycloaddition Lewis acids (e.g., ZnCl₂) 70-85% Regioselective, stereoselective
Hydrogenation Pd/C, H₂, 150°C 80-90% Complete reduction of olefins

Summary of Key Findings

Methodology Advantages Challenges References
Direct cyanation of isophorone derivatives High yields, scalable, direct route Toxicity of HCN, handling safety ,
Catalytic cyanide addition with flow reactors Continuous process, improved safety, high efficiency Equipment complexity
Methylation and cyclization of nitrile intermediates Precise methyl placement, high selectivity Multiple steps, need for specific methylating agents
Diels-Alder cycloaddition and hydrogenation Stereoselectivity, regioselectivity, versatile Requires Lewis acid catalysts, multiple steps

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3,5-trimethylcyclohexane-1-carbonitrile in laboratory settings?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as cyanation of a pre-functionalized cyclohexane derivative. A common approach is the Knoevenagel condensation or nucleophilic substitution using nitrile sources (e.g., KCN or TMSCN). For example, trichloroacetic acid has been used as a catalyst in similar condensation reactions to introduce nitrile groups into cyclic systems . Purification often requires column chromatography or recrystallization (e.g., ethanol as a solvent) to achieve high yields (>75%) and purity (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing 3,3,5-trimethylcyclohexane-1-carbonitrile?

  • Methodological Answer :

  • IR Spectroscopy : The nitrile group (-CN) exhibits a strong absorption peak near 2204 cm⁻¹, while methyl groups show C-H stretching at ~2850–2960 cm⁻¹ .
  • NMR : 1^1H NMR reveals methyl proton resonances at δ 0.9–1.3 ppm (axial vs. equatorial methyl groups) and cyclohexane ring protons at δ 1.5–2.1 ppm. 13^{13}C NMR confirms the nitrile carbon at δ 115–120 ppm .
  • Mass Spectrometry : LCMS (APCI) typically shows [M]⁻ or [M+H]⁺ ions, with fragmentation patterns confirming the molecular backbone .

Q. How can researchers confirm the structural conformation of 3,3,5-trimethylcyclohexane-1-carbonitrile?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving 3D conformation. Single crystals are grown via slow evaporation or recrystallization (e.g., ethanol/water mixtures). For non-crystalline samples, computational geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level provides bond lengths and angles comparable to experimental data .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking be applied to study the electronic properties of 3,3,5-trimethylcyclohexane-1-carbonitrile?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecular geometry and calculate frontier orbitals (HOMO-LUMO) to predict reactivity. For example, the nitrile group’s electron-withdrawing nature reduces HOMO energy, influencing nucleophilic attack sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Adjust force fields to account for steric effects from methyl groups .

Q. What strategies resolve contradictions between experimental data and computational models for this compound?

  • Methodological Answer : Cross-validate results using multiple techniques:

  • If IR or NMR data conflicts with DFT-predicted spectra, re-examine solvent effects or conformational sampling in simulations .
  • For X-ray vs. computational bond length discrepancies (±0.05 Å), refine the basis set (e.g., 6-311++G(d,p)) or include dispersion corrections .

Q. What are the challenges in analyzing the stereochemistry and conformational dynamics of 3,3,5-trimethylcyclohexane-1-carbonitrile?

  • Methodological Answer :

  • Dynamic NMR : Detect chair-to-chair inversions by variable-temperature 1^1H NMR. Methyl groups at 3,3,5 positions create steric hindrance, slowing ring flipping (activation energy ~10–15 kcal/mol) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent (e.g., water or DMSO) to analyze axial-equatorial methyl group equilibration. Use AMBER or GROMACS with GAFF parameters .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,5-Trimethylcyclohexane-1-carbonitrile
Reactant of Route 2
3,3,5-Trimethylcyclohexane-1-carbonitrile

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